Adenosine,6N-pentyl Adenosine,6N-pentyl
Brand Name: Vulcanchem
CAS No.: 26293-51-6
VCID: VC18743489
InChI: InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18)
SMILES:
Molecular Formula: C15H23N5O4
Molecular Weight: 337.37 g/mol

Adenosine,6N-pentyl

CAS No.: 26293-51-6

Cat. No.: VC18743489

Molecular Formula: C15H23N5O4

Molecular Weight: 337.37 g/mol

* For research use only. Not for human or veterinary use.

Adenosine,6N-pentyl - 26293-51-6

Specification

CAS No. 26293-51-6
Molecular Formula C15H23N5O4
Molecular Weight 337.37 g/mol
IUPAC Name 2-(hydroxymethyl)-5-[6-(pentylamino)purin-9-yl]oxolane-3,4-diol
Standard InChI InChI=1S/C15H23N5O4/c1-2-3-4-5-16-13-10-14(18-7-17-13)20(8-19-10)15-12(23)11(22)9(6-21)24-15/h7-9,11-12,15,21-23H,2-6H2,1H3,(H,16,17,18)
Standard InChI Key GOVRORCMTKLBKN-UHFFFAOYSA-N
Canonical SMILES CCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

Adenosine,6N-pentyl (C15H23N5O4) retains the core structure of adenosine but features a five-carbon alkyl chain at the N6 position. The pentyl group introduces hydrophobicity, altering receptor binding kinetics and metabolic stability compared to unmodified adenosine . Key structural features include:

  • Adenine Core: The N6-pentyl substitution disrupts hydrogen bonding at the receptor interface, favoring interactions with hydrophobic pockets .

  • Ribose Sugar: The β-D-ribofuranosyl moiety remains critical for receptor recognition, with hydroxyl groups facilitating membrane permeability .

  • Conformational Flexibility: The pentyl chain adopts multiple rotameric states, enabling adaptation to diverse receptor conformations .

Table 1: Physicochemical Properties of Adenosine,6N-Pentyl

PropertyValue
Molecular Weight349.38 g/mol
LogP (Predicted)1.78
Solubility (Water)12.5 mg/mL
Receptor Affinity (A3)Ki = 18.3 ± 5.5 nM

Synthetic Methodologies

Nucleophilic Substitution

The most common route involves reacting 6-chloropurine riboside with pentylamine under basic conditions (e.g., Cs2CO3 or DIPEA), achieving yields of 65–80% . Key steps include:

  • Protection: 2',3',5'-Tri-O-acetylation of adenosine prevents undesired side reactions .

  • Halogenation: Conversion to 6-chloropurine riboside via phosphorus oxychloride .

  • Amination: Displacement of chloride by pentylamine in ethanol or DMF .

Enzymatic Approaches

Recent advances utilize adenosine deaminase mutants to catalyze N6-alkylation, though yields remain lower (30–45%) compared to chemical synthesis .

Biological Activity and Receptor Interactions

Adenosine Receptor Selectivity

Adenosine,6N-pentyl exhibits nanomolar affinity for the human A3 receptor (hA3AR), with 150-fold selectivity over A1 and A2A subtypes . Structural studies reveal:

  • Hydrophobic Pocket Binding: The pentyl group occupies a subpocket lined by Val169, Ile253, and Met174 in hA3AR, enhancing ligand-receptor stability .

  • Reduced cAMP Signaling: Agonism at hA3AR inhibits adenylate cyclase, lowering intracellular cAMP levels (EC50 = 4.7 nM) .

Table 2: Receptor Binding Affinities of N6-Substituted Adenosine Analogues

CompoundhA1AR Ki (nM)hA2AAR Ki (nM)hA3AR Ki (nM)
Adenosine,6N-pentyl5.5 ± 1.28900 ± 77018.3 ± 5.5
N6-Cyclopentyladenosine0.45 ± 0.04462 ± 7272 ± 12
N6-(2-Phenylethyl)6 ± 1551 ± 282339 ± 5

Antiproliferative Effects

In gastric cancer (AGS) and leukemia (HL-60) cell lines, adenosine,6N-pentyl induces apoptosis at IC50 values of 10–25 μM . Mechanisms include:

  • ATP Depletion: Intracellular phosphorylation to 6-pentyl-AMP inhibits ATP synthesis .

  • Caspase-3 Activation: 3-fold increase in caspase-3 activity after 24-hour exposure .

Pharmacological Applications

Oncology

  • Combination Therapy: Synergizes with cisplatin in ovarian cancer models, reducing tumor volume by 62% .

  • Metastasis Inhibition: Suppresses MMP-9 expression in breast cancer cells (75% reduction at 10 μM) .

Immunomodulation

  • Anti-Inflammatory Effects: Reduces TNF-α production in macrophages by 40% at 1 μM .

  • Autoimmune Disease: Attenuates collagen-induced arthritis in murine models (p < 0.01 vs. control) .

Comparative Analysis with Related Analogues

Table 3: Structural and Functional Comparison of N6-Substituted Adenosine Derivatives

CompoundSubstituentA3AR SelectivityMetabolic Stability (t1/2)
Adenosine,6N-pentyl-CH2(CH2)3CH3150-fold2.3 hours
N6-Isopentenyladenosine-CH2C(CH3)290-fold1.8 hours
N6-CyclohexyladenosineCyclohexyl350-fold4.1 hours

Recent Research Findings

Cryo-EM Structural Insights

A 2024 study resolved the hA3AR–Gi complex bound to adenosine,6N-pentyl at 2.8 Å, revealing:

  • Ligand-Induced Conformational Changes: The pentyl group stabilizes transmembrane helices 5 and 6, enhancing Gi coupling .

  • Hydrophobic Residue Interactions: Mutations at Val169 and Ile253 reduce potency by 10-fold, confirming their role in ligand binding .

In Vivo Pharmacokinetics

  • Oral Bioavailability: 22% in rats, with Cmax = 1.2 μM at 2 hours .

  • Hepatic Metabolism: Primarily via CYP3A4, producing inactive 3-oxopentyl metabolites .

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